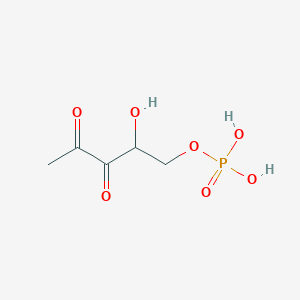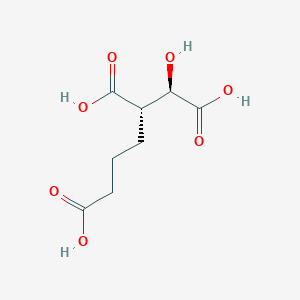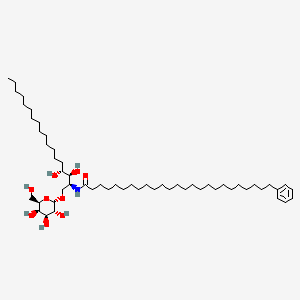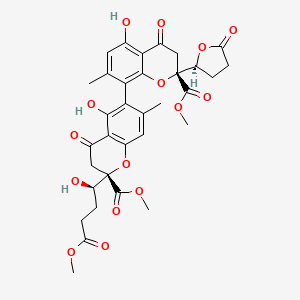
2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3,4-dioxopentyl dihydrogen phosphate is a monoalkyl phosphate.
Aplicaciones Científicas De Investigación
Stability in Biological Systems
- Trialkyl Phosphates as DNA Model Compounds : Trialkyl phosphates, including variants similar to 2-Hydroxy-3,4-dioxopentyl dihydrogen phosphate, demonstrate high stability in both neutral and strongly alkaline conditions. This stability suggests potential applications in modeling DNA-phosphotriesters and understanding DNA structure and stability (Conrad, Müller, & Eisenbrand, 1986).
Fluorescent Sensing
- Fluorescent Sensors for Dihydrogen Phosphate : Dihydrogen phosphate, closely related to this compound, plays a crucial role in various chemical and biological processes. Fluorescent sensors for detecting H2PO4− are significant for supramolecular chemistry and life sciences, indicating potential applications for similar compounds (Zhang et al., 2014).
Enzymatic Reactions
- Inactivation of Triose Phosphate Isomerase : Compounds like 1-hydroxy-3-iodo-2-propanone phosphate, structurally similar to this compound, can irreversibly inactivate enzymes such as triose phosphate isomerase. This suggests a potential role in studying enzyme mechanisms and developing enzyme inhibitors (Hartman, 1968).
Molecular Biology
- Synthesis in Riboflavin Biosynthesis : Enzymes such as 3,4-dihydroxy-2-butanone 4-phosphate synthase, involved in riboflavin biosynthesis, utilize substrates similar to this compound. Understanding these biochemical pathways can inform research in molecular biology and microbiology (Richter et al., 1992).
Hydrolysis and Reaction Mechanisms
- Hydrolysis Studies : Studies on phosphate esters closely related to this compound can provide insights into their hydrolysis mechanisms, crucial for understanding biochemical reactions and developing synthetic pathways (Tidd, 1971).
Propiedades
Fórmula molecular |
C5H9O7P |
|---|---|
Peso molecular |
212.09 g/mol |
Nombre IUPAC |
(2-hydroxy-3,4-dioxopentyl) dihydrogen phosphate |
InChI |
InChI=1S/C5H9O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4,7H,2H2,1H3,(H2,9,10,11) |
Clave InChI |
DTZHMTDUIGHESZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)C(COP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)








